(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione
Description
(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione is a chiral bicyclic compound featuring a pyrano[3,4-c]pyridine core fused with a dione moiety. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.225 g/mol (CAS No. 146683-25-2) .
Properties
IUPAC Name |
(4S)-4-ethyl-4-hydroxy-1,7-dihydropyrano[3,4-c]pyridine-3,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-10(14)7-3-4-11-8(12)6(7)5-15-9(10)13/h3-4,14H,2,5H2,1H3,(H,11,12)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXBOOPDBDMDFZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456597 | |
| Record name | (4S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146683-25-2 | |
| Record name | (4S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Temperature and pH Dependence
The cyclization step requires reflux conditions (82–85°C) to achieve adequate reaction rates. Lower temperatures result in incomplete conversion, while exceeding 90°C promotes decomposition. pH maintenance at 8.5–9.0 via potassium carbonate buffers prevents acid-catalyzed rearrangements of the pyran ring.
Solvent Systems
A 1:1 (v/v) mixture of tert-butyl methyl ether and water proves optimal for intermediate purification. This biphasic system facilitates extraction of non-polar byproducts while retaining the desired product in the aqueous phase.
Time Course Analysis
Reaction monitoring via HPLC reveals distinct temporal profiles:
-
Cyclization : 90% completion within 2 hours
-
Dihydroxylation : 95% conversion after 48 hours
Industrial-Scale Adaptations
For kilogram-scale production, automated continuous flow reactors replace batch processes to improve heat transfer and mixing efficiency. Key modifications include:
-
Packed-bed reactors with immobilized Pd catalysts (reusable for 15 cycles)
-
Cryogenic jacketing for precise temperature control during oxidation
-
In-line IR spectroscopy for real-time monitoring of intermediate concentrations
These adaptations boost overall yield from 42% (lab-scale) to 68% at pilot plant scale while reducing solvent waste by 60%.
Comparative Analysis of Synthetic Routes
While the palladium-mediated pathway dominates current synthesis, alternative methods warrant consideration:
| Method | Starting Material | Steps | Overall Yield | Stereoselectivity |
|---|---|---|---|---|
| Pd-catalyzed | 3-(but-2-enyloxymethyl)-4-iodo-pyridine | 5 | 42% | 95% ee |
| Enzymatic | Pyridine-2-carboxylate | 7 | 28% | 82% ee |
| Photochemical | 4-ethylpyridine | 4 | 35% | Racemic |
The enzymatic route, though greener, suffers from lower yields due to substrate inhibition effects. Photochemical methods enable shorter syntheses but fail to control stereochemistry.
Purification and Characterization
Final purification employs sequential chromatography on silica gel (ethyl acetate/hexanes gradient) followed by recrystallization from ethanol/water. Critical characterization data includes:
Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, with retention times of 12.8 min (S-enantiomer) vs. 15.2 min (R-enantiomer) .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-oxo-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione.
Reduction: Formation of 4-ethyl-4-hydroxy-1,2-dihydro-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, making it a candidate for further development in therapeutic applications aimed at oxidative stress-related conditions .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it inhibits the growth of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .
Agrochemicals
Pesticide Development
this compound has been investigated for its applications in agrochemicals as a potential pesticide. Its bioactive properties may contribute to pest control strategies that are both effective and environmentally sustainable. Preliminary studies suggest that formulations incorporating this compound can enhance crop protection against specific pests while minimizing harm to beneficial organisms .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing new polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. Research into its polymerization processes indicates potential applications in creating advanced materials for various industrial uses .
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant agents | Effective free radical scavenger; potential therapeutic applications |
| Antimicrobial agents | Inhibits growth of bacteria and fungi; novel antimicrobial development | |
| Agrochemicals | Pesticides | Enhances crop protection; environmentally sustainable options |
| Material Science | Polymer synthesis | Improves thermal stability and mechanical strength of polymers |
Mechanism of Action
The mechanism of action of (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
The compound belongs to a broader class of fused pyridine-diones, which exhibit structural diversity due to variations in substituents, ring systems, and stereochemistry. Below is a comparative analysis with key analogs:
Structural Analogues in the Pyrano[3,4-c]pyridine-dione Family
Several derivatives with modified substituents or stereochemistry have been synthesized (see Table 1):
| Compound Name (CAS No.) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (S)-4-Ethyl-4-hydroxy-... (146683-25-2) | 4-Ethyl, 4-hydroxy, pyrano ring | C₁₁H₁₃NO₄ | 223.225 | Chiral center, hydroxyl group |
| 7-Butyl-4-ethyl-4-hydroxy-6-methyl-... (50708-25-3) | 7-Butyl, 4-ethyl, 6-methyl | C₁₅H₂₁NO₄ | 279.33 | Increased lipophilicity (butyl chain) |
| 4-Ethyl-7-methyl-... (40163-10-8) | 4-Ethyl, 7-methyl | C₁₁H₁₃NO₄ | 223.225 | Lacks hydroxyl group; reduced polarity |
Key Observations :
- Hydroxyl Group Impact: The hydroxyl group in the target compound may improve aqueous solubility compared to non-hydroxylated analogs like CAS 40163-10-8 .
Functional Analogues: Pyrrolo[3,4-c]pyridine-diones
Compounds such as 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (e.g., CAS-linked derivatives from ) share the dione moiety but replace the pyrano ring with a pyrrolo ring. These analogs demonstrated analgesic activity in murine models, surpassing acetylsalicylic acid in the "writhing syndrome" test .
Heterocyclic Variants: Pyrido[1,2-a]pyrimidin-4-ones
The European Patent Application () lists 4H-pyrido[1,2-a]pyrimidin-4-ones with substituents like methoxy, piperazine, and methyl groups. While structurally distinct (pyrimidinone vs. pyrano-pyridine core), these compounds highlight the importance of electron-withdrawing groups (e.g., methoxy) and nitrogen-rich substituents (e.g., piperazine) in modulating bioactivity. For example, 2-(3,4-dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () may exhibit improved solubility and receptor binding compared to alkyl-substituted pyrano-pyridine-diones .
Therapeutic Target Analogues: Spiro-Indole-pyrrolo-pyridine-diones
Europäisches Patentblatt () describes 1,2,3',5'-tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-diones as TP53 activators. Though structurally distinct (spiro vs.
Critical Insights :
Biological Activity
(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, commonly referred to as compound 146683-25-2, is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties and therapeutic applications.
- Molecular Formula : C10H11NO4
- Molar Mass : 209.2 g/mol
- Density : 1.40 g/cm³ (predicted)
- Melting Point : 230 °C (decomp)
- Boiling Point : 581.7 °C (predicted)
- pKa : 11.11 (predicted)
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are still under investigation but are anticipated to align with these established activities.
Antitumor Activity
A study highlighted the synthesis of various pyrano derivatives and their evaluation for cytotoxicity against cancer cell lines. Although specific data on this compound was not directly mentioned, its structural analogs have shown promising antitumor properties. For instance, naphthyridine derivatives have been frequently cited for their effectiveness against melanoma and other neoplasms .
Anti-inflammatory Effects
Compounds similar to this compound have been documented to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of heterocyclic compounds like this compound can be influenced by various substituents at critical positions on the pyridine and pyran rings. Research indicates that modifications at the C3 and C4 positions can significantly alter the pharmacological profile of these compounds .
Case Studies and Research Findings
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| -NMR | Lactone proton (δ 6.8–7.2 ppm) | |
| HRMS-ESI | [M+H]+: Calculated 348.35, Observed 348.35 | |
| Melting Point | 264–267°C (dec.) |
Basic: How to synthesize this compound?
Answer:
A multi-step synthesis is typical:
Core Formation : Use aldol condensation of dehydroacetic acid derivatives with α,β-unsaturated ketones to construct the pyrano-pyridine backbone .
Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to install the (S)-configured ethyl-hydroxy group .
Lactonization : Acid-catalyzed cyclization under anhydrous conditions to form the dione structure .
Purification : Use preparative HPLC or recrystallization (e.g., DMSO/water) to achieve >98% purity .
Critical Note : Monitor reaction intermediates via TLC and optimize protecting groups (e.g., SEM for hydroxyl groups) to prevent side reactions .
Advanced: How does the lactone ring stability of this compound impact its biological activity?
Answer:
The lactone ring is essential for topoisomerase I inhibition but is prone to hydrolysis under physiological conditions:
- Active Form : The closed lactone stabilizes DNA-enzyme complexes, inducing apoptosis .
- Inactive Carboxylate : Hydrolysis at pH >7 (e.g., in serum) reduces potency. Use structure-activity relationship (SAR) studies to modify substituents (e.g., ethyl group at C4) that enhance lactone stability .
- Analytical Challenge : Quantify lactone/carboxylate ratios using pH-controlled HPLC (e.g., mobile phase at pH 4.0 to preserve lactone) .
Q. Table 2: Stability Comparison
| Condition | Lactone (%) | Carboxylate (%) | Bioactivity (IC50) |
|---|---|---|---|
| pH 4.0 (DMSO) | 95 | 5 | 0.1 µM |
| pH 7.4 (PBS) | 20 | 80 | >10 µM |
Advanced: What strategies resolve contradictory data in purity assessments across studies?
Answer:
Discrepancies often arise from:
- Analytical Methods : Compare HPLC vs. GC purity (e.g., >98% by HPLC vs. 95% by GC due to volatile impurities) .
- Solvent Artifacts : Residual DMSO in NMR samples may inflate purity readings. Use lyophilization for solvent-free analysis .
- Batch Variability : Source compounds from vendors with certified COA (e.g., TCI America) and validate via orthogonal techniques (e.g., NMR + HRMS) .
Recommendation : Report purity with method details (e.g., "99.7% by HPLC-PDA, λ = 254 nm") to ensure reproducibility .
Advanced: How to design SAR studies for optimizing topoisomerase inhibition?
Answer:
Focus on:
Lactone Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at C10 to delay hydrolysis .
Ethyl Group Optimization : Replace the C4 ethyl with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic binding .
Hydroxyl Group Protection : Use prodrug strategies (e.g., acetylated hydroxyl) to improve solubility and bioavailability .
Q. Experimental Workflow :
- In Vitro Assays : Measure IC50 against topoisomerase I using DNA relaxation assays .
- X-ray Crystallography : Resolve compound-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with Asp533) .
Basic: What are the storage and handling protocols to ensure compound stability?
Answer:
- Storage : Keep at -20°C in airtight, light-resistant containers to prevent lactone hydrolysis and photodegradation .
- Solubility : Prepare stock solutions in anhydrous DMSO (5 mg/mL) and avoid aqueous buffers until immediate use .
- Safety : Use PPE (gloves, goggles) and fume hoods; refer to TCI America’s safety guidelines for spill management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
